

An In-depth Technical Guide to Cesium Tetraphenylborate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Cesium tetraphenylborate

Cat. No.: B3051080

[Get Quote](#)

Executive Summary

Cesium tetraphenylborate ($\text{Cs}[\text{B}(\text{C}_6\text{H}_5)_4]$) is an organoboron salt of significant interest across multiple scientific disciplines, most notably in radiochemistry, analytical chemistry, and materials science. Comprising a cesium cation (Cs^+) and a tetraphenylborate anion ($[\text{B}(\text{C}_6\text{H}_5)_4]^-$), its most defining characteristic is its exceptionally low solubility in aqueous solutions, a property that is exploited for the selective precipitation and sequestration of cesium ions. This guide provides a comprehensive overview of its fundamental physicochemical properties, synthesis methodologies, key applications, and validated experimental protocols. The content is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. **Cesium tetraphenylborate** is a white crystalline powder characterized by high thermal stability and distinct solubility profiles.

Chemical Formula and Structure

The chemical formula for **Cesium tetraphenylborate** is $\text{C}_{24}\text{H}_{20}\text{BCs}$. The structure consists of a central boron atom tetrahedrally bonded to four phenyl groups, forming a large, sterically

hindered anion. This bulky, hydrophobic anion is crucial to the compound's low aqueous solubility. The cesium cation is associated with this anion through ionic bonding.

The crystal structure is tetragonal, with the large tetraphenylborate anions dominating the crystal lattice. This structure is nearly identical to that of potassium and rubidium tetraphenylborates, which allows for the potential co-precipitation of these ions from solution.

Molecular Weight

The molecular weight of a compound is a critical parameter for all stoichiometric calculations, from synthesis to quantitative analysis. The precise molecular weight of **Cesium tetraphenylborate** is:

- Average Molecular Weight: 452.1 g/mol
- Monoisotopic Mass: 452.071258 Da

For most laboratory applications, the average molecular weight of 452.1 g/mol is used.

Key Physicochemical Data

The utility of **Cesium tetraphenylborate** is defined by its physical and chemical properties, which are summarized below for easy reference.

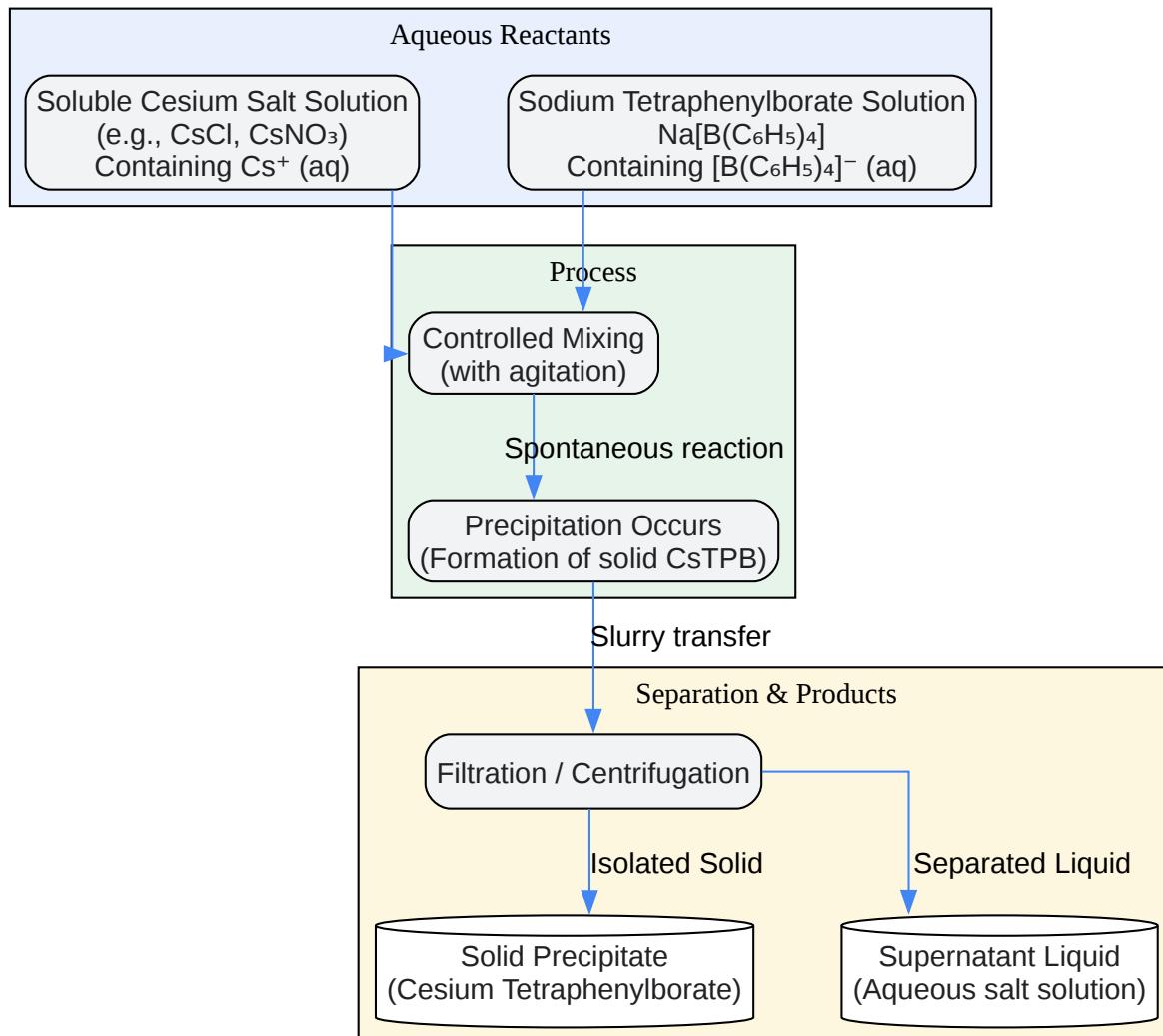
Property	Value	Source(s)
IUPAC Name	cesium;tetraphenylboranuide	
CAS Number	3087-82-9	
Appearance	White crystalline powder	
Melting Point	>400 °C	
Solubility in Water	Insoluble / Very low	
Solubility in Organic Solvents	Soluble in solvents like acetone	
Linear Formula	$(C_6H_5)_4BCs$	

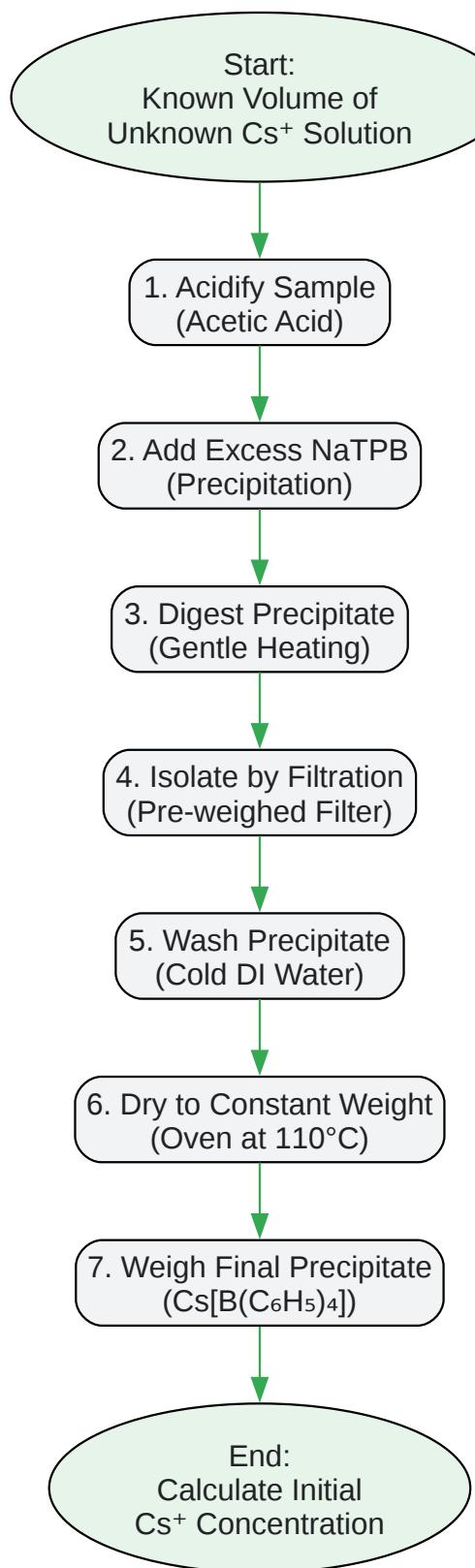
The insolubility in water is the cornerstone of its primary application: the selective precipitation of cesium ions.

Synthesis and Production

The synthesis of **Cesium tetraphenylborate** is most commonly achieved through a precipitation reaction, leveraging its poor aqueous solubility. The causality behind this choice of method is its efficiency and simplicity, particularly when the goal is the removal of cesium ions from an aqueous medium.

Primary Synthesis Pathway: Ion Exchange Precipitation


The most prevalent and industrially significant method for producing **Cesium tetraphenylborate** is the reaction between a soluble cesium salt and sodium tetraphenylborate ($\text{Na}[\text{B}(\text{C}_6\text{H}_5)_4]$). Sodium tetraphenylborate serves as an effective and readily available source of the tetraphenylborate anion.


The net ionic equation for this reaction is: $\text{Cs}^+(\text{aq}) + [\text{B}(\text{C}_6\text{H}_5)_4]^- (\text{aq}) \rightarrow \text{Cs--INVALID-LINK--}$

This reaction is highly favorable due to the formation of the stable, insoluble precipitate.

Synthesis Workflow Diagram

The logical flow of the precipitation synthesis is straightforward and can be visualized as follows. The critical control point in this workflow is ensuring the complete precipitation of cesium, which is often achieved by adding a stoichiometric excess of the tetraphenylborate reagent.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to Cesium Tetraphenylborate: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3051080#cesium-tetraphenylborate-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com